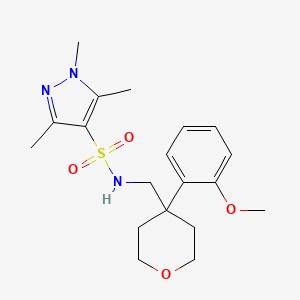

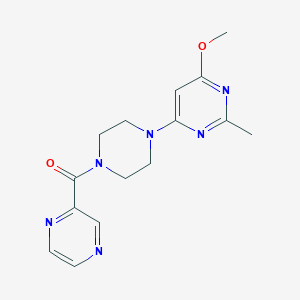

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

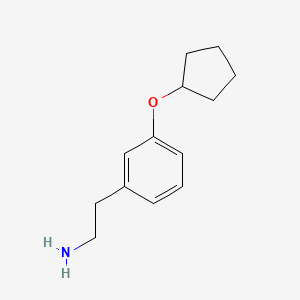

The compound appears to contain several structural motifs common in organic chemistry, including a 2H-pyran ring, a methoxyphenyl group, and a pyrazole ring . The 2H-pyran ring is a common structural motif in many natural products . The methoxyphenyl group is an aromatic ring with a methoxy (OCH3) substituent, and the pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivities

Research into sulfonamide derivatives, including structures related to N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has demonstrated their significance in medicinal chemistry. Such compounds have been synthesized and assessed for cytotoxic activities against tumor and non-tumor cell lines, showcasing their potential as cancer therapeutics. For instance, a series of polymethoxylated-pyrazoline benzene sulfonamides exhibited selective cytotoxicity and robust carbonic anhydrase inhibitory activities, indicating their promise for further pharmaceutical development (Kucukoglu et al., 2016). Similar studies have led to the identification of compounds with potent activity against carbonic anhydrase isoenzymes and acetylcholinesterase, suggesting a multifaceted approach to drug design (Ozmen Ozgun et al., 2019).

Antimicrobial and Antitubercular Potential

Sulfonamide derivatives have also been explored for their antimicrobial properties. New heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing significant antibacterial activities against common pathogens like E. coli and Staphylococcus aureus. This research opens avenues for developing new antibacterial agents to combat resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013). Additionally, docking simulations and antimicrobial evaluations of benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents highlight the versatility of sulfonamide derivatives in addressing diverse infectious diseases (Shingare et al., 2022).

Environmental Applications

Beyond their biomedical applications, sulfonamide derivatives have been studied for their environmental impact. For example, the microbial degradation of sulfonamide antibiotics, which are persistent environmental contaminants, involves unique pathways such as ipso-hydroxylation followed by fragmentation. This mechanism, identified in Microbacterium sp. strain BR1, offers insights into bioremediation strategies to eliminate sulfonamide antibiotics from the environment, mitigating their contribution to antibiotic resistance (Ricken et al., 2013).

Eigenschaften

IUPAC Name |

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-14-18(15(2)22(3)21-14)27(23,24)20-13-19(9-11-26-12-10-19)16-7-5-6-8-17(16)25-4/h5-8,20H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDSDTBUWFSMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

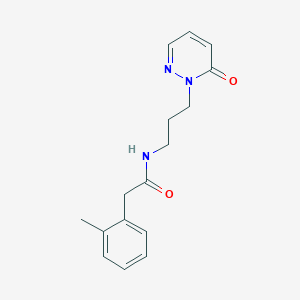

![2-(5-chlorothiophen-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2689284.png)

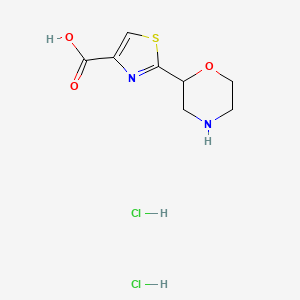

![3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2689290.png)

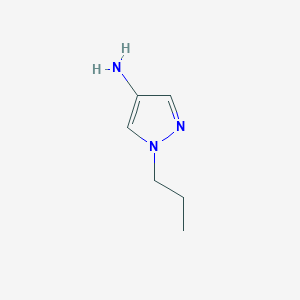

![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2689292.png)